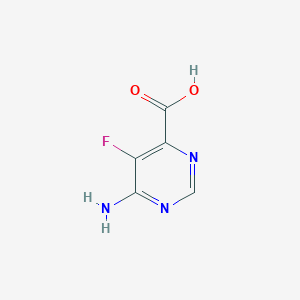
6-Amino-5-fluoropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-fluoropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-fluoropyrimidine-4-carboxylic acid typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method is efficient and yields high purity products .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and coupling reagents is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and bases such as sodium methoxide.
Oxidation and Reduction Reactions: Reagents like palladium on carbon (Pd/C) and ammonium formate are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction reactions can produce de-fluorinated compounds.
Scientific Research Applications
6-Amino-5-fluoropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential as an antiviral agent due to its ability to interfere with viral replication.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-5-fluoropyrimidine-4-carboxylic acid involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the activity of enzymes such as thymidylate synthase, leading to disruptions in DNA replication and repair. The compound’s fluorine atom plays a crucial role in its biological activity by enhancing its binding affinity to target enzymes .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also targets thymidylate synthase.
5-Fluoroorotic Acid: Used in yeast genetics for selecting mutants.
6-Amino-5-carboxamidouracils: Precursors for the synthesis of xanthine derivatives.
Uniqueness: 6-Amino-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H4FN3O2 |
|---|---|
Molecular Weight |
157.10 g/mol |
IUPAC Name |
6-amino-5-fluoropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H4FN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
KGCRVOOYDZJROM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















